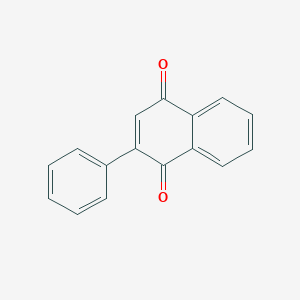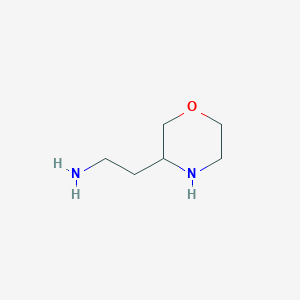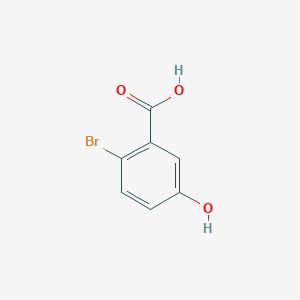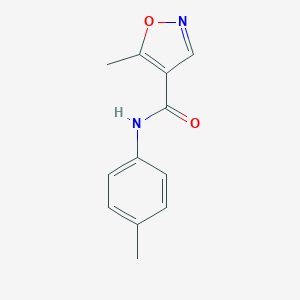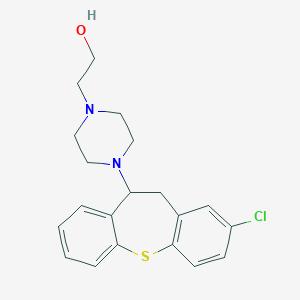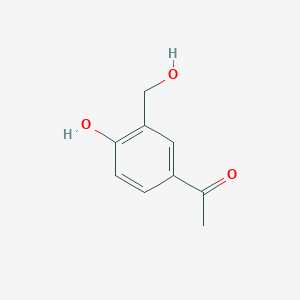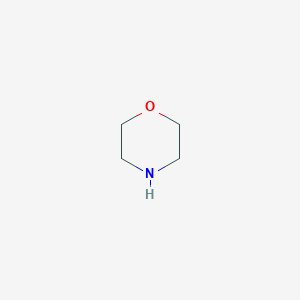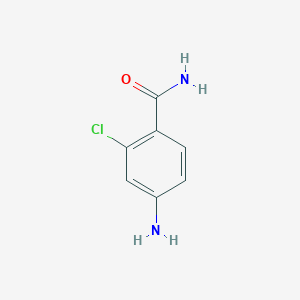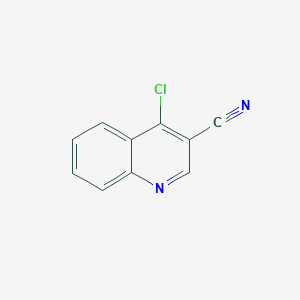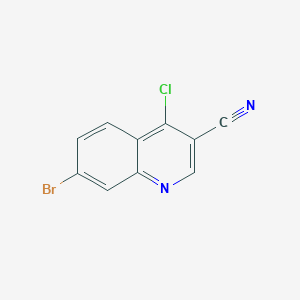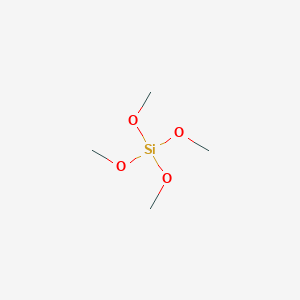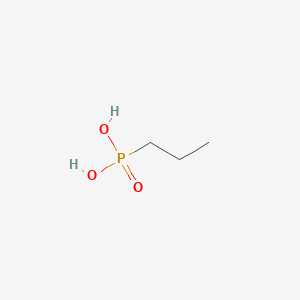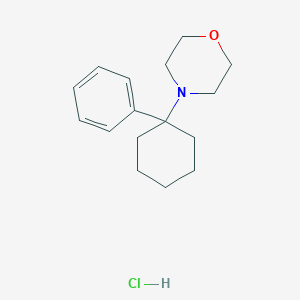
2-(1H-四唑-5-基)苯甲酸
概述
描述
2-(1H-Tetrazol-5-yl)benzoic acid is an organic compound with the molecular formula C8H6N4O2 and a molecular weight of 190.16 g/mol . This compound is characterized by the presence of a tetrazole ring attached to a benzoic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine .
科学研究应用
2-(1H-Tetrazol-5-yl)benzoic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 2-(1H-tetrazol-5-yl)benzoic acid is the fungal enzyme cytochrome P450 . This enzyme plays a crucial role in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids.
Mode of Action
2-(1H-tetrazol-5-yl)benzoic acid acts by inhibiting the activity of cytochrome P450 . This inhibition disrupts the normal metabolic processes of the fungus, leading to its eventual death. The compound exhibits a high degree of selectivity for this enzyme, which is believed to reduce its toxicity compared to other fungicidal preparations .
Biochemical Pathways
The inhibition of cytochrome P450 by 2-(1H-tetrazol-5-yl)benzoic acid disrupts several biochemical pathways. These include the ergosterol biosynthesis pathway, which is critical for maintaining the integrity and fluidity of the fungal cell membrane. Disruption of this pathway leads to cell membrane instability and ultimately, cell death .
Pharmacokinetics
The compound’s molecular weight of 19016 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the action of 2-(1H-tetrazol-5-yl)benzoic acid is the death of the fungus. By inhibiting the activity of cytochrome P450, the compound disrupts critical metabolic processes, leading to cell membrane instability and cell death .
Action Environment
The action of 2-(1H-tetrazol-5-yl)benzoic acid can be influenced by various environmental factors. For instance, the compound should be stored at room temperature to maintain its stability and efficacy. Additionally, the compound’s action may be affected by the pH of the environment, as this can influence the compound’s ionization state and consequently, its interaction with its target.
生化分析
Biochemical Properties
2-(1H-Tetrazol-5-yl)benzoic acid is often used as a metabolism-resistant isosteric replacement for carboxylic acids . It forms covalent bonds with transferase enzymes to form activated species, which then undergo conjugation transformations by a variety of pathways .
Cellular Effects
The synthesized compounds of 2-(1H-Tetrazol-5-yl)benzoic acid have shown cytotoxic effects on the A549 cell line . The compounds exhibited fine activity against the A549 cell line with acceptable IC50 values .
Molecular Mechanism
The synthesized compounds of 2-(1H-Tetrazol-5-yl)benzoic acid have shown to form two or more hydrogen bonds with amino acids, demonstrating encouraging binding energy . For example, compound 6g had the lowest binding energy of –10.3 kcal/mol and five hydrogen bonds with amino acid residues (ASP168, PHE169, GLU71, PHE169, and SER32) .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-tetrazol-5-yl)benzoic acid typically involves the cycloaddition reaction of an azide with a nitrile . One common method is the reaction of benzonitrile with sodium azide in the presence of a catalyst such as copper sulfate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 2-(1H-tetrazol-5-yl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and safe production .
化学反应分析
Types of Reactions: 2-(1H-Tetrazol-5-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetrazole oxides, while substitution reactions can produce various substituted tetrazole derivatives .
相似化合物的比较
- 4-(1H-Tetrazol-5-yl)benzoic acid
- 2-(1H-Tetrazol-1-yl)benzoic acid
- Benzotriazole-5-carboxylic acid
Comparison: 2-(1H-Tetrazol-5-yl)benzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which influences its reactivity and binding properties. Compared to similar compounds, it offers distinct advantages in terms of stability and bioisosteric properties .
属性
IUPAC Name |
2-(2H-tetrazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKJBXMXOAQYEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339279 | |
| Record name | 2-(2h-tetrazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13947-58-5 | |
| Record name | 2-(2h-tetrazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the carboxyl group on the benzene ring influence the structure of coordination polymers formed with 2-(1H-tetrazol-5-yl)benzoic acid?
A1: Research indicates that the position of the carboxyl group relative to the tetrazole ring significantly impacts the resulting coordination polymer structure. [] When comparing 2-(1H-tetrazol-5-yl)benzoic acid to its isomers with the carboxyl group at the 3- and 4- positions, distinct topologies arise despite similar coordination modes of the metal centers and ligands. [] For example, while the 2-substituted isomer forms a 2D layered structure, the 4-substituted isomer leads to a 3D network with a unique non-diamondoid topology. [] This difference highlights the importance of ligand design in controlling the framework architecture of coordination polymers.
Q2: What is the typical coordination behavior of 2-(1H-tetrazol-5-yl)benzoic acid with metal ions like Zinc(II)?
A2: 2-(1H-Tetrazol-5-yl)benzoic acid generally acts as a tridentate ligand, coordinating to metal ions through two nitrogen atoms from the tetrazole ring and one oxygen atom from the carboxylate group. [, ] This coordination mode has been observed in its interaction with Zinc(II), leading to the formation of two-dimensional framework structures. [, ] The specific coordination environment around the Zinc(II) center can vary, with both tetrahedral and octahedral geometries reported depending on the presence of additional ligands like water molecules. [, ]
Q3: Can the photoluminescent properties of coordination polymers incorporating 2-(1H-tetrazol-5-yl)benzoic acid be tuned?
A3: While the provided research focuses primarily on structural aspects, it briefly mentions that the Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers exhibit photoluminescence in the solid state at room temperature. [] This observation suggests potential for tuning the luminescent properties by varying the incorporated metal ions and their concentrations. Further investigation into the relationship between structure, composition, and photoluminescence in these systems could lead to interesting applications in areas like sensing and display technologies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
